![molecular formula C14H18N4O3S B12900411 S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine CAS No. 571187-31-0](/img/structure/B12900411.png)
S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine: is a complex organic compound that features a triazole ring, a phenyl group, and a cysteine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the phenyl group and the hydroxypropyl side chain. The final step involves coupling the triazole derivative with L-cysteine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its cysteine moiety.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl group can facilitate binding to hydrophobic pockets, while the cysteine moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
2-Phenylethanol: Similar in having a phenyl group and a hydroxyl group.
4-Hydroxybenzaldehyde: Contains a phenyl group with a hydroxyl and aldehyde group.
1-(4-Fluorophenyl)piperazine: Features a phenyl group with a fluorine substituent.
特性
CAS番号 |
571187-31-0 |
|---|---|
分子式 |
C14H18N4O3S |
分子量 |
322.39 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C14H18N4O3S/c15-11(13(20)21)9-22-14-17-16-12(7-4-8-19)18(14)10-5-2-1-3-6-10/h1-3,5-6,11,19H,4,7-9,15H2,(H,20,21)/t11-/m0/s1 |
InChIキー |
TXVNNWSRYNJMJM-NSHDSACASA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC[C@@H](C(=O)O)N)CCCO |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(C(=O)O)N)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



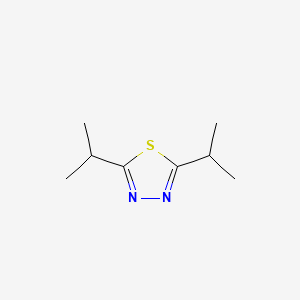

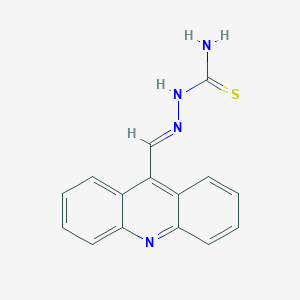
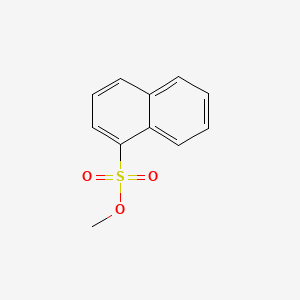


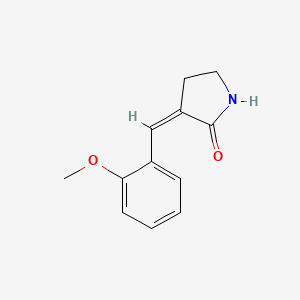

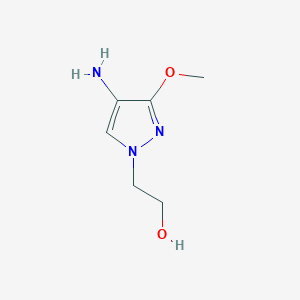
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

